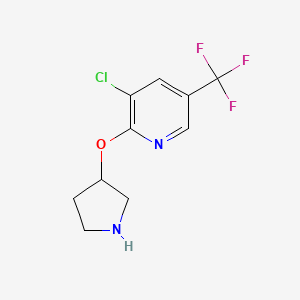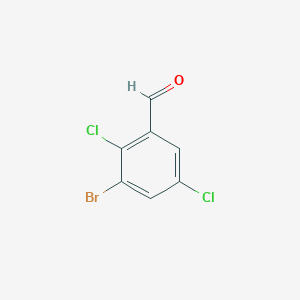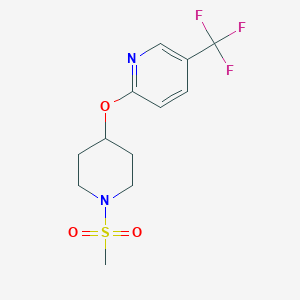
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxy group attached to the alpha carbon of the acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl 2-phenyl-2-hydroxyacetate using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium amide in liquid ammonia or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Ethyl 2-(3-bromophenyl)-2-oxoacetate.
Reduction: Ethyl 2-(3-bromophenyl)-2-hydroxyethanol.
Substitution: Ethyl 2-(3-aminophenyl)-2-hydroxyacetate, ethyl 2-(3-thiophenyl)-2-hydroxyacetate, etc.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-bromophenyl)-2-hydroxyacetate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation to produce measurable products. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 2-(3-bromophenyl)-2-hydroxyacetate can be compared with other similar compounds such as:
Ethyl 2-phenyl-2-hydroxyacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 2-(4-bromophenyl)-2-hydroxyacetate: The bromine atom is positioned differently on the phenyl ring, potentially affecting its chemical and biological properties.
Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate: The chlorine atom may impart different electronic and steric effects compared to bromine, influencing the compound’s reactivity and interactions.
Propiedades
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSFFIJJDPMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)
![2-[5-[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2418480.png)

![3-(2,5-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2418483.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)

![6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2418488.png)

![N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B2418496.png)

![4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2418498.png)

![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
